molecular formula C6H10O2 B1596400 Prenyl formate CAS No. 68480-28-4

Prenyl formate

Cat. No.: B1596400
CAS No.: 68480-28-4
M. Wt: 114.14 g/mol
InChI Key: ZCROFVOAWLRGFY-UHFFFAOYSA-N
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Description

Prenyl formate is an organic compound that belongs to the class of esters. It is formed by the esterification of prenyl alcohol with formic acid. This compound is characterized by its pleasant fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.

Mechanism of Action

Target of Action

Prenyl formate, also known as 3-methylbut-2-enyl formate, is a type of prenylated compound . The primary targets of prenylated compounds are proteins, specifically those that undergo post-translational modifications . The prenyl group is important for protein-protein binding through specialized prenyl-binding domains . Farnesylation and geranyl geranylation, which are types of prenylation, are crucial in the C-terminal anchoring of proteins to the cell membrane .

Mode of Action

This compound interacts with its protein targets through a process called prenylation . This process involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the protein . The enzymes protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) typically catalyze these post-translational modifications . These enzymes recognize a CaaX motif, where “C” is the cysteine to be prenylated .

Biochemical Pathways

Prenylation plays a vital role in the diversification of natural products such as flavonoids, coumarins, and isoflavonoids . Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors, including proteins . The prenylation reactions can occur in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .

Pharmacokinetics

It’s known that the prenyl group is important for protein-protein binding, which could influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. Prenylated proteins fulfill a large array of functions in signaling and regulation of cellular processes . Therefore, they are involved in the pathogenesis of a variety of human diseases, the most prominent one being cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prenyl formate can be synthesized through the esterification of prenyl alcohol (3-methyl-2-buten-1-ol) with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of prenyl alcohol with formic acid in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Prenyl formate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to prenyl alcohol and formic acid in the presence of water and an acid or base catalyst.

    Oxidation: this compound can be oxidized to formic acid and other oxidation products in the presence of strong oxidizing agents.

    Reduction: this compound can be reduced to prenyl alcohol in the presence of reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, under anhydrous conditions.

Major Products Formed

    Hydrolysis: Prenyl alcohol and formic acid.

    Oxidation: Formic acid and other oxidation products.

    Reduction: Prenyl alcohol.

Scientific Research Applications

Prenyl formate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other esters and organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used as a flavoring agent in the food industry and as an intermediate in the production of fragrances and other chemicals.

Comparison with Similar Compounds

Similar Compounds

    Prenyl acetate: An ester formed by the esterification of prenyl alcohol with acetic acid. It has a similar fruity odor and is used in flavoring and fragrance applications.

    Prenyl bromide: A halogenated derivative of prenyl alcohol, used as an intermediate in organic synthesis.

    Prenyl sulfate: A sulfate ester of prenyl alcohol, used in various chemical applications.

Uniqueness

Prenyl formate is unique due to its specific esterification with formic acid, which imparts distinct chemical properties and reactivity compared to other prenyl esters

Properties

IUPAC Name

3-methylbut-2-enyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCROFVOAWLRGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867647
Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity rum-like aroma
Record name Prenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Prenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.927
Record name Prenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68480-28-4
Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68480-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source EPA Chemicals under the TSCA
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Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRENYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFK1MOL6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prenyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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